molecular formula C12H18ClNO2 B13517806 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride

Cat. No.: B13517806
M. Wt: 243.73 g/mol
InChI Key: MFMZAVCTLFKPTA-UHFFFAOYSA-N
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Description

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl It is a derivative of benzoic acid, featuring an amino group and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid.

    Formation of Intermediate: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Lacks the methylbutyl side chain, resulting in different chemical and biological properties.

    3-(1-Amino-2-methylbutyl)benzoic acid: Similar structure but with a different position of the methyl group on the butyl chain.

    3-(1-Amino-3-methylbutan-2-yl)benzoic acid: The free acid form without the hydrochloride salt.

Uniqueness

3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is unique due to its specific side chain and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-(1-amino-3-methylbutan-2-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)11(7-13)9-4-3-5-10(6-9)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H

InChI Key

MFMZAVCTLFKPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C1=CC(=CC=C1)C(=O)O.Cl

Origin of Product

United States

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